5-Chloro-4-nitropyridin-3-OL
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Overview
Description
5-Chloro-4-nitropyridin-3-OL is a halogenated nitropyridine derivative with the molecular formula C5H3ClN2O3. It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitropyridin-3-OL typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can be further chlorinated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis to ensure safety and efficiency. For example, pyridine N-oxide can be nitrated with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, which is then reacted with phosphorus pentachloride (PCl5) to yield the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-chloro-4-aminopyridin-3-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-nitropyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitropyridin-3-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-nitropyridin-4-ol: Similar structure but with different substitution pattern.
3-Iodo-5-nitropyridin-4-ol: Contains an iodine atom instead of chlorine.
3-Bromo-5-nitropyridin-4-ol: Contains a bromine atom instead of chlorine.
Uniqueness
5-Chloro-4-nitropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H3ClN2O3 |
---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
5-chloro-4-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(9)5(3)8(10)11/h1-2,9H |
InChI Key |
RIMRMAMFLGCHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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